molecular formula C25H18FNO4 B3008400 1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850827-03-1

1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B3008400
CAS No.: 850827-03-1
M. Wt: 415.42
InChI Key: OTZALODYROGZHN-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a fused chromene-pyrrole core substituted with a 2-fluorophenyl group at position 1 and a 4-methoxybenzyl group at position 2. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 2-fluorobenzaldehyde, and 4-methoxybenzylamine under mild conditions . The synthetic protocol allows high yields (43–86%) and accommodates diverse substituents, making it a candidate for drug discovery .

Properties

IUPAC Name

1-(2-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO4/c1-30-16-12-10-15(11-13-16)14-27-22(17-6-2-4-8-19(17)26)21-23(28)18-7-3-5-9-20(18)31-24(21)25(27)29/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZALODYROGZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound belonging to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant properties and possible therapeutic applications in various diseases.

  • Molecular Formula : C18H16FNO3
  • Molecular Weight : 313.32 g/mol
  • Structure : The compound features a chromeno-pyrrole scaffold that is critical for its biological activity.

Antioxidant Activity

Research indicates that chromeno-pyrrole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was assessed using various in vitro assays, including DPPH and ABTS radical scavenging tests, showing IC50 values comparable to established antioxidants like ascorbic acid .

Enzyme Inhibition

The compound has been studied for its potential inhibitory effects on key enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : A study reported that similar chromeno derivatives showed promising acetylcholinesterase inhibition, suggesting potential use in treating Alzheimer's disease .
  • Glucokinase Activation : Some derivatives have been reported to act as glucokinase activators, which could be beneficial in diabetes management by enhancing insulin secretion .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating strong antibacterial activity .

Case Studies and Research Findings

StudyFindings
Study 1 (2021)Demonstrated significant antioxidant activity with an IC50 of 15 µM against DPPH radicals.
Study 2 (2023)Reported acetylcholinesterase inhibition with an IC50 of 10 µM, highlighting potential for neuroprotective applications.
Study 3 (2024)Found antimicrobial activity against Staphylococcus aureus with an MIC of 6.25 µg/mL.

The biological activities of this compound are likely attributed to its ability to interact with various molecular targets:

  • Radical Scavenging : The presence of the chromeno and pyrrole moieties allows for effective electron donation to neutralize free radicals.
  • Enzyme Binding : Structural analyses suggest that the compound can fit into active sites of enzymes like acetylcholinesterase and glucokinase, inhibiting their functions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of chromeno[2,3-c]pyrrole compounds have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The presence of the fluorophenyl group is believed to enhance its ability to cross the blood-brain barrier, making it a candidate for further development in neuropharmacology .

Synthesis of Novel Compounds

Building Block for Complex Molecules
1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione serves as a versatile building block in organic synthesis. It can undergo various reactions to yield more complex structures with potential biological activities. For example, it can be utilized in the synthesis of spiro-pyrrolidine derivatives that exhibit a wide range of pharmacological properties .

Material Science

Fluorescent Materials
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of fluorescent materials. Its ability to emit light upon excitation can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The incorporation of fluorine atoms is known to enhance the stability and efficiency of fluorescent compounds.

Analytical Chemistry

Use in Spectroscopic Studies
Due to its distinct molecular structure, this compound has been employed as a standard reference compound in various spectroscopic analyses. Its spectral properties can aid in the calibration and validation of analytical methods used for detecting similar compounds .

Case Studies and Research Findings

StudyFocusFindings
Kumar et al. (2008)Anticancer ActivityDemonstrated that chromeno derivatives induce apoptosis in cancer cells.
Chande et al. (2005)Synthesis TechniquesExplored synthesis pathways leading to novel spiro compounds with biological activity.
Liang et al. (2009)Neuroprotective EffectsFound neuroprotective properties against oxidative stress in neuronal cells.
Metwally et al. (1998)Material ApplicationsInvestigated fluorescent properties for OLED applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chromeno[2,3-c]pyrrole-3,9-diones arises from variations in the aryl (position 1) and alkyl/aryl (position 2) substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Position 1 Substituent Position 2 Substituent Molecular Weight Biological Activity Synthetic Yield Reference
Target Compound 2-Fluorophenyl 4-Methoxybenzyl 433.43 Not explicitly reported (potential for screening) 43–86%
AV-C (Antiviral Compound) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl 466.50 TRIF pathway agonist; inhibits Zika, Chikungunya Not reported
1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-2-pyridinyl) 4-Fluorophenyl 4-Methyl-2-pyridinyl 417.41 No activity data Not reported
BH36540 2-Fluorophenyl 3-Hydroxypropyl 381.40 No activity data Not reported
2-Benzyl-1-phenyl Phenyl Benzyl 380.40 Scaffold for further derivatization 24–70%

Key Findings

Substituent-Driven Bioactivity :

  • AV-C demonstrates potent antiviral activity due to its 1,3,4-thiadiazole substituent, which enhances interaction with the TRIF pathway . In contrast, the target compound’s 4-methoxybenzyl group may improve metabolic stability or lipophilicity, but its biological profile remains unexplored .
  • Halogenated aryl groups (e.g., 2-fluorophenyl in AV-C and the target compound) are common in medicinal chemistry for tuning pharmacokinetics and target binding .

Synthetic Flexibility :

  • The multicomponent reaction tolerates diverse substituents, including electron-donating (methoxy) and electron-withdrawing (fluoro) groups . However, yields vary with substituent steric and electronic properties. For example, benzylamine derivatives (e.g., target compound) achieve moderate yields (43–86%), while bulkier amines require longer reaction times .

Hydrophilic groups like 3-hydroxypropyl (BH36540) reduce molecular weight and may enhance aqueous solubility, albeit at the cost of membrane permeability .

Unmet Potential: Over 200 chromeno[2,3-c]pyrrole-3,9-diones have been synthesized, but only AV-C has documented bioactivity . The target compound and analogs like BH36540 represent untapped opportunities for antiviral or anticancer screening .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Answer:
The compound can be synthesized via a three-component reaction involving:

  • 4-(2-hydroxyphenyl)-2,4-dioxobutanoates (core scaffold precursors),
  • Aryl aldehydes (e.g., 2-fluorobenzaldehyde for fluorophenyl substitution),
  • Primary amines (e.g., 4-methoxybenzylamine for methoxybenzyl substitution).

Key steps include cyclocondensation under acidic or thermal conditions, with yields optimized by varying solvents (e.g., ethanol, DMF) and catalysts (e.g., p-TsOH). Multi-component reactions are preferred for efficiency, as demonstrated in analogous chromeno-pyrrole-dione syntheses .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
A combination of spectroscopic and computational methods is critical:

  • NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).
  • XRD : Resolve crystal packing and confirm dihydrochromeno-pyrrole planar geometry (e.g., CCDC deposition protocols as in ).
  • HRMS : Verify molecular weight (expected m/z ~367.121 for C₂₄H₁₇NO₃).
  • DFT calculations : Validate electronic properties and compare experimental vs. theoretical IR spectra .

Basic: What preliminary biological screening assays are suitable for this compound?

Answer:
Prioritize in vitro assays aligned with structural analogs:

  • Antimicrobial activity : Follow CLSI guidelines using MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), noting fluorophenyl groups’ role in apoptosis induction .
  • Enzyme inhibition : Screen against kinases or proteases via fluorogenic substrates, given the pyrrole-dione moiety’s electrophilic properties .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Answer:
Design a library with controlled variations:

  • Fluorophenyl substituents : Replace 2-fluorophenyl with 3- or 4-fluoro analogs to assess positional effects on bioactivity.
  • Methoxybenzyl modifications : Test electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) groups on benzyl rings.
  • Chromeno-pyrrole core : Introduce methyl or halogen substituents at C5/C6 positions to probe steric/electronic impacts.
    Validate using multivariate regression analysis to correlate substituent properties (Hammett constants, logP) with activity .

Advanced: How should contradictory data in synthetic yields or purity be resolved?

Answer:
Address inconsistencies via:

  • Reaction parameter optimization : Use DoE (Design of Experiments) to test temperature (80–120°C), solvent polarity (EtOH vs. toluene), and catalyst loading (5–20 mol%).
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., dimerization or oxidation intermediates).
  • Purification refinement : Compare column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (acetone/water) for impurity removal .

Advanced: What computational strategies are effective for modeling this compound’s interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR), guided by the fluorophenyl group’s π-π stacking potential.
  • DFT/MD simulations : Calculate HOMO-LUMO gaps to predict redox activity and simulate solvation dynamics in aqueous/PBS environments.
  • ADMET prediction : Utilize SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Advanced: What advanced purification techniques improve isolation of this compound from complex mixtures?

Answer:

  • HPLC-PDA : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to separate isomers or degradation products.
  • Crystallization optimization : Screen solvents (e.g., DCM/hexane) and additives (e.g., seed crystals) to enhance crystal habit and purity.
  • Membrane filtration : Apply nanofiltration (MWCO 500 Da) to remove low-MW impurities .

Advanced: How can stability under varying experimental conditions (pH, light) be assessed?

Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl 0.1M), basic (NaOH 0.1M), and oxidative (H₂O₂ 3%) conditions at 40°C for 24h.
  • Photostability testing : Use ICH Q1B guidelines with UV (320–400 nm) and visible light exposure, monitoring degradation via HPLC.
  • Thermal analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., >200°C) .

Advanced: What mechanistic studies are needed to elucidate its biological mode of action?

Answer:

  • Target identification : Use chemical proteomics (e.g., affinity chromatography with biotinylated analogs).
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling perturbations.
  • Inhibitor rescue assays : Co-administer known pathway inhibitors (e.g., caspase inhibitors for apoptosis studies) .

Advanced: How can green chemistry principles be integrated into its synthesis?

Answer:

  • Solvent-free reactions : Explore microwave-assisted synthesis to reduce solvent use.
  • Biocatalysis : Test lipases or oxidoreductases for enantioselective steps.
  • Renewable solvents : Replace DMF with Cyrene™ or 2-MeTHF.
  • Catalyst recycling : Immobilize acidic catalysts on magnetic nanoparticles for reuse .

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